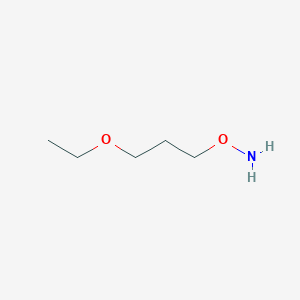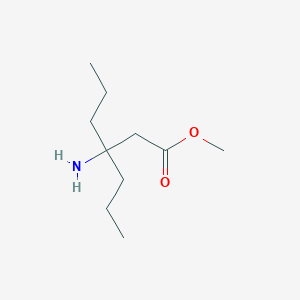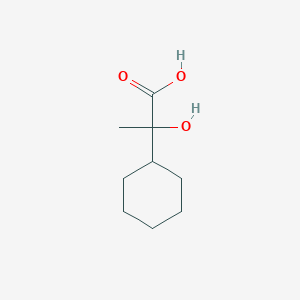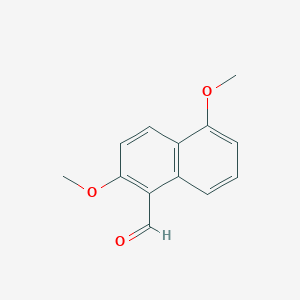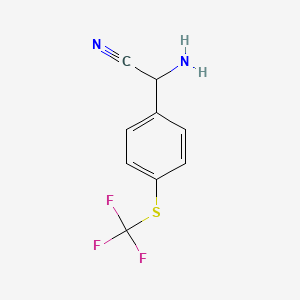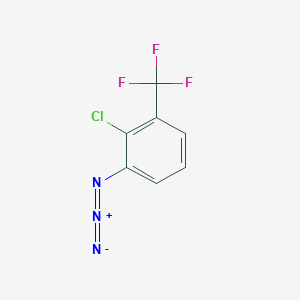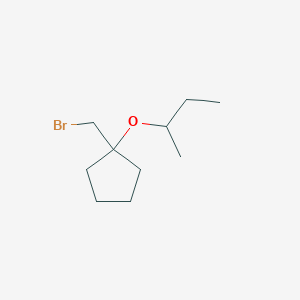
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a sec-butoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as cyclization reactions of linear precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl-substituted cyclopentane derivative using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced through an etherification reaction, where a suitable cyclopentanol derivative reacts with sec-butyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl group is oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted cyclopentane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl cyclopentane derivatives.
Oxidation: Formation of cyclopentanecarboxaldehyde or cyclopentanecarboxylic acid.
Reduction: Formation of methyl-substituted cyclopentane.
科学的研究の応用
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with specific biological activities.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms through the incorporation of the compound into biologically active molecules.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)cyclopentane depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets through its reactive bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins, nucleic acids, or other biomolecules. This interaction can modulate the activity of the target molecules and influence biological pathways.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-1-(sec-butoxy)cyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(tert-butoxy)cyclopentane: Similar structure but with a tert-butoxy group instead of a sec-butoxy group.
1-(Bromomethyl)-1-(sec-butoxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-(Bromomethyl)-1-(sec-butoxy)cyclopentane is unique due to the combination of its bromomethyl and sec-butoxy substituents on a cyclopentane ring. This specific arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable for targeted applications in organic synthesis and research.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
1-(bromomethyl)-1-butan-2-yloxycyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-3-9(2)12-10(8-11)6-4-5-7-10/h9H,3-8H2,1-2H3 |
InChIキー |
DIUFKUSGMCMKAJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1(CCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


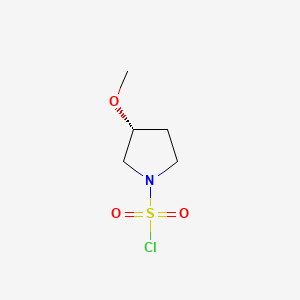
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
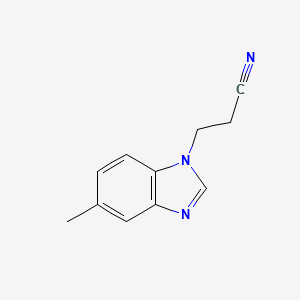
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
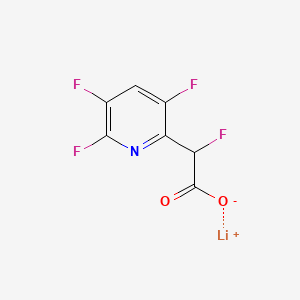
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)

